Clevudine F-18
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Overview
Description
Clevudine itself is a nucleoside reverse transcriptase inhibitor used primarily for the treatment of hepatitis B virus (HBV) infection . The addition of fluorine-18, a positron-emitting isotope, allows for its use in positron emission tomography (PET) imaging, making it a valuable tool in both medical diagnostics and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clevudine F-18 involves the incorporation of fluorine-18 into the clevudine molecule. This is typically achieved through nucleophilic substitution reactions. The process begins with the preparation of [18F]fluoride, which is generated in a cyclotron. The [18F]fluoride is then activated and used to substitute a leaving group in a precursor molecule, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound requires a cyclotron for the production of [18F]fluoride. The synthesis is carried out in automated modules to ensure high radiochemical yields and purity. The process involves azeotropic drying of [18F]fluoride, followed by nucleophilic substitution under anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Clevudine F-18 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis, where [18F]fluoride replaces a leaving group in the precursor molecule.
Oxidation and Reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in its metabolic pathways.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is used for PET imaging. By-products may include unreacted precursor molecules and other radiolabeled compounds, which are typically removed through purification processes .
Scientific Research Applications
Clevudine F-18 has a wide range of scientific research applications, including:
Medical Diagnostics: Used in PET imaging to study cellular proliferation, particularly in cancer research.
Pharmacology: Helps in understanding the mechanism of action of nucleoside analogues and their interactions with cellular enzymes.
Mechanism of Action
Clevudine F-18 exerts its effects by mimicking the natural nucleoside thymidine. It is phosphorylated by cellular kinases to its active triphosphate form, which inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination . The fluorine-18 label allows for its detection in PET imaging, providing insights into its distribution and uptake in tissues .
Comparison with Similar Compounds
Similar Compounds
[18F]-d-FMAU: Another fluorine-18 labeled nucleoside analogue used in PET imaging.
[18F]FLT: A thymidine analogue used to image cellular proliferation.
Entecavir and Lamivudine: Other nucleoside analogues used in the treatment of HBV.
Uniqueness
Clevudine F-18 is unique due to its dual role as both an antiviral agent and a PET imaging agent. Its ability to be radiolabeled with fluorine-18 allows for non-invasive imaging of its distribution and uptake, providing valuable information for both clinical and research applications .
Properties
CAS No. |
1027764-69-7 |
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Molecular Formula |
C10H13FN2O5 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5S)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1/i11-1 |
InChI Key |
GBBJCSTXCAQSSJ-HMQZJZAASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)[18F] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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